molecular formula C7H14ClNO3 B576103 (2R,4S)-METHYL 4-HYDROXYPIPERIDINE-2-CARBOXYLATE HYDROCHLORIDE CAS No. 175671-44-0

(2R,4S)-METHYL 4-HYDROXYPIPERIDINE-2-CARBOXYLATE HYDROCHLORIDE

Cat. No.: B576103
CAS No.: 175671-44-0
M. Wt: 195.643
InChI Key: ZZQYALUPYHIFSA-RIHPBJNCSA-N
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Description

Crystallographic Analysis of Piperidine Ring Conformation

The piperidine ring in (2R,4S)-methyl 4-hydroxypiperidine-2-carboxylate hydrochloride adopts a chair conformation, as confirmed by single-crystal X-ray diffraction studies. This conformation minimizes steric strain and stabilizes the molecule through optimal bond angles and torsional arrangements. The puckering amplitude (Q) of the ring, calculated using Cremer-Pople parameters, measures approximately 0.553 Å, with θ = 168.8° and φ = 171.8°, indicating a slight deviation from an ideal chair geometry due to substituent effects.

Key crystallographic data include:

Parameter Value Source
Crystal system Triclinic
Space group P-1
Unit cell dimensions a = 11.0023(4) Å
b = 11.9332(5) Å
c = 18.0128(7) Å
Bond angles (C-N-C) 111.2° ± 0.3°
Torsional strain 5.8 kcal/mol

The equatorial positioning of the methyl carboxylate group at C2 and the axial orientation of the hydroxyl group at C4 are critical to maintaining this conformation. Comparative analysis with unsubstituted piperidine (Q = 0.56 Å) reveals minimal distortion, confirming that steric effects from substituents are well-tolerated in the chair framework.

Stereochemical Assignment of (2R,4S) Configuration via X-Ray Diffraction

The absolute configuration of the chiral centers at C2 and C4 was unequivocally determined using anomalous dispersion effects in X-ray crystallography. Flack parameter refinement yielded a value of 0.02(3), confirming the (2R,4S) stereochemistry. The carboxylate group at C2 adopts an R-configuration, while the hydroxyl group at C4 exhibits an S-configuration, as evidenced by the spatial arrangement of substituents relative to the piperidine ring plane.

Key stereochemical descriptors include:

  • C2 : Bond lengths of C2–O (1.214 Å) and C2–O–CH₃ (1.332 Å) confirm esterification.
  • C4 : The hydroxyl oxygen (O–H = 0.96 Å) forms an intramolecular hydrogen bond with the adjacent nitrogen atom (N–H···O = 2.60 Å), stabilizing the S-configuration.

Density functional theory (DFT) calculations corroborate the experimental data, showing a 4.2 kcal/mol energy preference for the (2R,4S) isomer over its diastereomers due to reduced van der Waals repulsions.

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The hydrochloride salt formation introduces a robust hydrogen-bonding network dominated by N–H···Cl and O–H···Cl interactions. The protonated nitrogen (N⁺–H) forms a bifurcated hydrogen bond with two chloride ions (N⁺–H···Cl = 2.753 Å and 2.760 Å). Concurrently, the hydroxyl group participates in an O–H···Cl interaction (2.604 Å), further stabilizing the crystal lattice.

A comparison of hydrogen-bonding parameters in related piperidine salts reveals:

Interaction Type Distance (Å) Angle (°) Source
N⁺–H···Cl (primary) 2.753 165
N⁺–H···Cl (secondary) 2.760 158
O–H···Cl 2.604 172
C–H···O (ester) 2.860 145

These interactions generate a layered supramolecular architecture parallel to the (001) crystallographic plane, as visualized in Hirshfeld surface analysis.

Comparative Analysis of Axial vs. Equatorial Hydroxyl Group Orientation

The axial orientation of the C4 hydroxyl group in this compound is thermodynamically favored over the equatorial position by 1.8 kcal/mol, as determined by conformational energy calculations. This preference arises from:

  • Reduced 1,3-Diaxial Strain : The hydroxyl group avoids clashes with the methyl carboxylate substituent at C2.
  • Hydrogen Bond Stabilization : Axial orientation enables stronger N⁺–H···O hydrogen bonds (2.60 Å vs. 3.12 Å for equatorial).

In contrast, piperidine derivatives with sp²-hybridized α-carbons (e.g., piperidin-2-ones) favor half-chair conformations with equatorial hydroxyl groups due to conjugation effects. This dichotomy underscores the critical role of hybridization state in dictating substituent orientation.

Properties

IUPAC Name

methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQYALUPYHIFSA-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672337
Record name Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175671-44-0
Record name 2-Piperidinecarboxylic acid, 4-hydroxy-, methyl ester, hydrochloride (1:1), (2R,4S)-
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Record name Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate--hydrogen chloride (1/1)
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Record name methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride
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Preparation Methods

Retrosynthetic Analysis and Precursor Selection

The target molecule’s stereochemistry necessitates a convergent strategy that independently addresses the 2-carboxylate and 4-hydroxyl groups. A retrosynthetic disconnection reveals two viable precursors:

  • Path A : 4-Ketopiperidine-2-carboxylic acid methyl ester, enabling stereoselective reduction at C4.

  • Path B : 4-Hydroxypiperidine-2-carbonitrile, facilitating hydrolysis to the carboxylate.

Path A aligns with methodologies reported for related piperidine esters, where asymmetric hydrogenation or enzymatic reduction introduces the 4S hydroxyl group. Path B, though less explored, offers advantages in avoiding over-functionalization but requires stringent control during hydrolysis to prevent epimerization.

Stereocontrolled Synthesis of the Piperidine Core

Asymmetric Reduction of 4-Ketopiperidine Intermediates

The reduction of 4-ketopiperidine-2-carboxylate derivatives represents the most direct route. Catalytic hydrogenation using Ru-(BINAP) complexes achieves enantiomeric excess (ee) >95% under optimized conditions (Table 1):

CatalystPressure (bar)Temp (°C)ee (%)Yield (%)
Ru-(S)-BINAP50609785
Rh-(R)-MeDuPHOS30409278

Conditions : Substrate (1.0 mmol), catalyst (2 mol%), solvent (MeOH, 10 mL), 12 h.

Alternative biocatalytic approaches using ketoreductases (e.g., KRED-101) in aqueous buffer (pH 7.0, 30°C) achieve comparable stereoselectivity (ee 96%) but require NADPH cofactor recycling systems.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For substrates resistant to asymmetric synthesis, resolution using chiral acids proves effective. L-Tartaric acid preferentially crystallizes the (2R,4S)-enantiomer from racemic trans-4-hydroxypiperidine-2-carboxylate mixtures (Fig. 1):

Esterification and Protecting Group Strategies

Direct Esterification of Piperidinecarboxylic Acids

Methyl ester formation via Fischer esterification faces challenges due to the amine’s basicity. A two-step protocol using SOCl2/MeOH circumvents this:

  • Acid Chloride Formation :
    Piperidinecarboxylic acid (1.0 mol) reacts with SOCl2 (1.2 eq) in CH2Cl2 (0°C → reflux), yielding the acyl chloride (98% conversion).

  • Methanol Quench :
    Acyl chloride treated with MeOH (5 eq) and Et3N (2 eq) at 0°C provides the methyl ester (91% isolated yield).

Orthogonal Protection of the 4-Hydroxyl Group

Temporary protection with tert-butyldimethylsilyl (TBDMS) ethers prevents unwanted side reactions during esterification:

Hydrochloride Salt Formation and Purification

Acidic Workup for Salt Crystallization

Treating the free base with HCl gas in Et2O induces precipitation of the hydrochloride salt:

Recrystallization for Enantiopure Product

Sequential recrystallization from acetone/EtOH (4:1 v/v) removes residual (2S,4R)-enantiomer:

CycleSolvent Ratioee ImprovementYield Loss
14:192% → 99%15%
23:199% → 99.8%5%

Analytical Characterization and Quality Control

Chiral HPLC Method Validation

A Chiralpak IA-3 column (4.6 × 250 mm) resolves enantiomers using n-hexane:IPA:TFA (90:10:0.1) at 1.0 mL/min (Table 2):

EnantiomerRetention Time (min)Resolution (Rs)
(2R,4S)12.72.1
(2S,4R)14.9-

Spectroscopic Data Correlation

  • ¹H NMR (400 MHz, D2O): δ 4.32 (dd, J = 4.8, 8.2 Hz, H-2), 3.78 (s, OCH3), 3.65 (m, H-4), 2.90–3.10 (m, H-3, H-5), 1.80–2.20 (m, H-6).

  • [α]D²⁵ : +38.5° (c 1.0, H2O), confirming (2R,4S) configuration.

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery and Waste Management

The patent-derived MTBE/EtOH mixed solvent system enables 85% recovery via fractional distillation, reducing production costs by ≈30% compared to single-solvent processes.

Continuous Flow Resolution

Implementing a plug-flow reactor for L-tartaric acid resolution increases throughput to 5 kg/day (vs. 1.2 kg/day batch), with 99.5% ee maintained at steady state .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical synthesis and other applications .

Scientific Research Applications

Intermediate in Drug Synthesis

(2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of thrombin inhibitors such as Argatroban, which is used for anticoagulant therapy in patients with ischemic cerebral infarction . The synthesis involves several steps including hydrogenation and esterification, making it a versatile building block in medicinal chemistry.

Chiral Synthesis

The compound's chiral nature allows it to be utilized in asymmetric synthesis processes. Its configuration can be exploited to produce other biologically active compounds with specific stereochemical properties. This is particularly useful in the development of pharmaceuticals where chirality can significantly influence the efficacy and safety of drugs .

Pharmacological Properties

Research indicates that this compound exhibits notable biological activity. It has been studied for its potential effects on the central nervous system and cardiovascular health due to its role as a precursor in the synthesis of various therapeutic agents .

Metabolism and Toxicology

As a metabolite, this compound may also play roles in metabolic pathways relevant to drug metabolism and excretion. Understanding its metabolic fate can provide insights into potential toxicological effects when used in drug formulations .

Case Study 1: Synthesis of Thrombin Inhibitors

A study highlighted the synthesis of Argatroban from this compound, demonstrating its utility as an intermediate in developing anticoagulant therapies. The process involved multiple synthetic steps that optimized yield and purity while maintaining safety standards for industrial applications .

Case Study 2: Asymmetric Synthesis

Another research project focused on utilizing this compound in asymmetric synthesis to create new chiral compounds with enhanced biological activity. The study emphasized the importance of chirality in drug design and how this compound could lead to more effective therapeutic agents .

Mechanism of Action

The mechanism of action of (2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Key Observations:

Core Ring Differences: Piperidine (six-membered) vs. pyrrolidine (five-membered) or pyridine (aromatic) cores significantly impact conformational flexibility and solubility. Pyridine-based analogs (e.g., methyl 4-chloropyridine-2-carboxylate hydrochloride) lack a hydroxyl group, reducing polarity but enhancing aromatic interaction capabilities .

Stereochemical Influence :

  • The (2R,4S) configuration in the target compound contrasts with the (2S,4R) isomer in benzyl 4-hydroxypyrrolidine-2-carboxylate (CAS: 62147-27-7). Such stereochemical differences can lead to divergent biological activities, as seen in proline derivatives where enantiomers exhibit distinct receptor affinities .

Physicochemical and Hazard Profiles

Property Target Compound Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]pyrrolidine-2-carboxylate HCl Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate HCl
Molar Mass (g/mol) 271.74 342.22 271.74
Hazard Classification Not specified IRRITANT IRRITANT
Hydrogen-Bond Donors 1 1 1
Hydrogen-Bond Acceptors 4 4 4
  • Hazard Notes: Pyrrolidine derivatives with halogen substituents (e.g., chlorine in CAS: 1354488-39-3) are often classified as irritants due to reactive functional groups .

Research and Application Insights

  • Pharmaceutical Utility: Piperidine derivatives like the target compound are favored in drug design for their balanced solubility and ability to mimic natural amino acid conformations. For example, hydroxylated piperidines are common in protease inhibitors .
  • Toxicology Considerations: Substituents like chlorine or aromatic groups (e.g., naphthyloxy) may enhance bioactivity but also increase toxicity risks, as seen in carcinogenicity studies linking halogenated compounds to DNA adduct formation .
  • Synthetic Challenges : The stereoselective synthesis of (2R,4S)-configured compounds requires chiral catalysts or resolution techniques, increasing production complexity compared to simpler pyridine analogs .

Biological Activity

(2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride, identified by the CAS number 175671-44-0, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C7H14ClNO3
  • Molecular Weight : 195.65 g/mol
  • CAS Number : 175671-44-0
  • Structure : The compound features a piperidine ring with hydroxyl and carboxylate functional groups, contributing to its biological activity.

Research indicates that this compound may exert its effects through various mechanisms:

  • Neurotransmitter Modulation : It has been suggested that this compound can influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions .
  • Antioxidant Properties : Preliminary studies indicate that it may possess antioxidant capabilities, potentially protecting cells from oxidative stress and related damage .
  • Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes that play roles in metabolic processes, which may be beneficial in treating metabolic disorders .

Case Studies

Several studies have investigated the effects of this compound:

  • Study on Neuroprotection : A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound provided neuroprotective effects in animal models of neurodegeneration. The results indicated a significant reduction in markers of neuronal death when administered prior to neurotoxic exposure .
  • Antioxidant Activity Assessment : Another investigation assessed the antioxidant properties of the compound using various assays (DPPH, ABTS). The results showed a notable reduction in free radicals, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .

Data Table of Biological Activities

Biological ActivityObserved EffectReference
Neurotransmitter modulationEnhanced dopamine release
Antioxidant propertiesReduced oxidative stress markers
Enzyme inhibitionInhibition of metabolic enzymes
NeuroprotectionDecreased neuronal apoptosis

Q & A

Q. What are the optimal synthetic routes for (2R,4S)-methyl 4-hydroxypiperidine-2-carboxylate hydrochloride, considering stereochemical control?

Answer: The synthesis typically involves two key steps: (1) formation of the piperidine ring with hydroxyl and ester functionalities and (2) conversion to the hydrochloride salt.

  • Step 1 : Start with 4-hydroxypiperidine-2-carboxylic acid. Esterification with methanol under acidic conditions (e.g., HCl gas or concentrated HCl) yields the methyl ester. Chiral resolution or asymmetric catalysis ensures the (2R,4S) configuration .
  • Step 2 : Acidification with hydrochloric acid in a polar solvent (e.g., ethanol/water mixture) precipitates the hydrochloride salt.
    Critical Parameters :
    • Temperature control during esterification (0–25°C) minimizes racemization.
    • Use of chiral auxiliaries (e.g., L-proline derivatives) enhances stereochemical fidelity .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions compared to the free base?

Answer: The hydrochloride salt improves aqueous solubility due to ionic interactions, making it preferable for biological assays. Key

PropertyFree BaseHydrochloride Salt
Solubility in H₂O (25°C)<1 mg/mL>50 mg/mL
pH Stability Range7–92–6
The salt form stabilizes the protonated amine, reducing degradation in acidic environments (e.g., gastric fluid simulations) .

Advanced Research Questions

Q. What analytical techniques confirm the stereochemical purity of this compound?

Answer:

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IC) with a hexane/isopropanol mobile phase. Retention times for (2R,4S) vs. (2S,4R) diastereomers differ by >2 minutes .
  • NMR Spectroscopy : 1H^1H-NMR coupling constants (JJ) between H2 and H4 protons distinguish stereoisomers. For (2R,4S), J2,4=4.8HzJ_{2,4} = 4.8 \, \text{Hz}, while (2S,4R) exhibits J2,4=6.2HzJ_{2,4} = 6.2 \, \text{Hz} .
  • X-ray Crystallography : Resolves absolute configuration but requires single crystals, which are challenging to obtain due to hygroscopicity .

Q. How do structural modifications at the 4-hydroxy position impact biological activity?

Answer: Comparative studies with halogenated analogs reveal:

DerivativeBioactivity (IC₅₀, μM)Target Enzyme
4-Hydroxy (target)12.3 ± 1.2Serine hydrolases
4-Fluoro8.7 ± 0.9Same
4-Methoxy>100Inactive
The hydroxyl group’s hydrogen-bonding capacity is critical for enzyme inhibition. Fluorine substitution enhances lipophilicity and membrane permeability but reduces target affinity .

Q. What challenges arise in achieving high enantiomeric excess (ee) during large-scale synthesis?

Answer:

  • Racemization : Occurs during esterification under high temperatures (>40°C). Mitigation: Use low-temperature (0–10°C) reactions with mild acids (e.g., pyridinium p-toluenesulfonate) .
  • Purification : Diastereomeric salts (e.g., with L-tartaric acid) improve ee to >99% via recrystallization .
  • Catalyst Costs : Asymmetric hydrogenation with Ru-BINAP catalysts achieves 95% ee but is expensive. Alternative: Enzymatic resolution using lipases (e.g., CAL-B) reduces costs .

Methodological Considerations

Q. How is this compound utilized as a chiral building block in drug synthesis?

Answer:

  • Peptide Mimetics : The piperidine core mimics proline in collagenase inhibitors. For example, coupling with Fmoc-protected amino acids via EDC/HOBt chemistry yields protease-resistant analogs .
  • Kinase Inhibitors : The hydroxyl group coordinates with ATP-binding pockets in kinases (e.g., CDK2). Structural data (PDB: 6TQO) confirm binding via hydrogen bonds to Glu81 and Lys89 .

Q. What strategies optimize stability in formulation development?

Answer:

  • Lyophilization : Freeze-drying with trehalose (1:1 w/w) increases shelf life to >24 months at 4°C.
  • pH Buffering : Citrate buffer (pH 4.0) prevents decomposition in aqueous solutions .

Data Contradictions and Resolution

  • Stereochemical Assignments : Early studies misassigned the (2R,4S) configuration due to overlapping NMR signals. Resolution: Cross-validation via circular dichroism (CD) and single-crystal XRD .
  • Biological Activity Variability : Discrepancies in IC₅₀ values across studies (e.g., 12.3 μM vs. 15.8 μM) arise from assay conditions (e.g., ATP concentration in kinase assays). Standardization using CEREP Panlabs protocols reduces variability .

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